molecular formula C22H19FN4O2S B2983961 N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-51-1

N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2983961
CAS No.: 1251577-51-1
M. Wt: 422.48
InChI Key: LLCSPIDQCWCOKL-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a type of nitrogen-containing heterocycle . Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Plant Ecosystem Health

N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variants similar to the specified chemical, have been found to possess excellent herbicidal activity. These compounds act effectively on a broad spectrum of vegetation at low application rates, indicating their potential use in agricultural contexts for controlling unwanted plant growth (Moran, 2003).

Antifungal and Insecticidal Activity

A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown significant antifungal activities and insecticidal activity. For instance, certain derivatives displayed high inhibition rates against fungal pathogens and mortality rates against insects like Plutella xylostella and Helicoverpa armigera. This points to their potential use in combating fungal infections and controlling pest populations in agricultural settings (Xu et al., 2017).

Anticancer Potential

Compounds related to N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown promising anticancer effects. Modifying these compounds, such as by attaching an alkylurea moiety, has resulted in potent antiproliferative activities against human cancer cell lines, reduced toxicity, and effective tumor growth inhibition in animal models (Wang et al., 2015).

Antimicrobial Activity

Certain derivatives of [1,2,4]triazolo[1,5-a]pyridine, which are chemically related to the specified compound, have been found to possess antimicrobial properties. They have shown effectiveness against various bacterial and fungal strains, indicating their potential application in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antimalarial Drug Development

Compounds similar to this compound have been evaluated for their antimalarial activity. A few derivatives have shown good inhibitory activity against Plasmodium falciparum, suggesting their potential as leads for antimalarial drug development (Karpina et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its potential applications. Given the biological activity of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-3-17-7-9-18(10-8-17)14-27(20-6-4-5-19(23)13-20)30(28,29)21-11-12-22-25-24-16(2)26(22)15-21/h3-13,15H,1,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCSPIDQCWCOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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